molecular formula C10H16N4O2S B1434467 Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 1772152-77-8

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Cat. No. B1434467
M. Wt: 256.33 g/mol
InChI Key: NFNBUQQBXUEVMH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate is a compound that falls under the category of 2-aminothiazole derivatives . These derivatives have been found to have a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate can be determined using various analytical techniques. For instance, the yield, melting point, and Rf value can be determined experimentally . Spectroscopic techniques such as IR and NMR can provide information about the functional groups and structure of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of hybrid molecules containing this compound and its derivatives, highlighting their potential in creating molecules with enhanced biological activities. For example, the microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties has been investigated for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).

Biological Activities

Several studies have focused on the compound's role in developing novel therapeutic agents. For instance, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as dual-action hypoglycemic agents, showing significant efficacy in decreasing glucose levels in mice, indicating potential applications in diabetes management (Song et al., 2011). Another study designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, with some compounds showing promising activity against tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Antituberculosis Activities

Research on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition has yielded compounds with significant inhibitory activities, suggesting potential use in tuberculosis treatment (Reddy et al., 2014). These studies underscore the compound's versatility in drug discovery and development processes, particularly in addressing bacterial infections and conditions like tuberculosis.

Future Directions

The 2-aminothiazole scaffold, which is a part of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with improved pharmacological properties.

properties

IUPAC Name

ethyl 4-amino-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-9(15)7-8(11)13-10(17-7)14-5-3-12-4-6-14/h12H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNBUQQBXUEVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
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Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

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